molecular formula C8H11N3O3 B13530083 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylicacid

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B13530083
M. Wt: 197.19 g/mol
InChI Key: UPYBQCHTFVQFFH-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a tetrahydro-2H-pyran (oxane) ring at the N2 position and a carboxylic acid group at the C4 position. This structure confers unique physicochemical properties, such as moderate polarity from the oxane moiety and weak acidity (pKa ~8) from the carboxylic acid group, which influence its solubility, bioavailability, and interactions in biological systems .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-(oxan-4-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c12-8(13)7-5-9-11(10-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13)

InChI Key

UPYBQCHTFVQFFH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2N=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The oxane ring can be introduced through various synthetic routes, including the use of oxirane derivatives or tetrahydropyran intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Key Chemical Transformations

The compound undergoes reactions characteristic of its functional groups:

2.1 Decarboxylative Triazolation
In a photocatalytic reaction, carboxylic acids can directly form triazoles via a tricomponent coupling with alkynes and azides. While this method is not explicitly applied to 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid, it highlights the potential for decarboxylative activation .

2.2 Esterification
The carboxylic acid group can react with alcohols to form esters, a common modification to enhance solubility or reactivity. For example:
Triazole-carboxylic acid+R-OHTriazole-carboxylic ester\text{Triazole-carboxylic acid} + \text{R-OH} \rightarrow \text{Triazole-carboxylic ester}

2.3 Acid Chloride Formation
Treatment with SOCl₂ converts the carboxylic acid to the corresponding acid chloride, enabling subsequent nucleophilic acyl substitutions .

Structural and Spectroscopic Analysis

Key data for 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid :

Property Value Source
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
IR Frequencies ~1700 cm⁻¹ (C=O stretch)
Raman Frequencies ~850 cm⁻¹ (N-H bending)

Mechanistic Insights

5.1 Ruthenium-Catalyzed Rearrangement
The Ru-catalyzed mechanism involves:

  • Diazo coupling : Formation of 4-hydrazonoisoxazol-5-ones.

  • Rearrangement : Triazole ring formation via hydrazine elimination .

5.2 Decarboxylative Triazolation
This reaction likely proceeds through:

  • Decarboxylation : Loss of CO₂ from the carboxylic acid.

  • Triazolation : Coupling of the resulting intermediate with alkynes and azides under photocatalytic conditions .

Scientific Research Applications

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Triazole-Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa (Carboxylic Acid)
2-(Oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid* C₈H₁₁N₃O₃ 197.19 Not reported ~1.5 (estimated) ~8.0 (estimated)
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid C₉H₇N₃O₂ 189.17 453.0 ± 51.0 1.5 ± 0.1 7.65–8.08
2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid C₉H₆ClN₃O₂ 223.62 453.0 ± 51.0 1.5 ± 0.1 Not reported
2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid C₉H₆FN₃O₂ 207.16 Not reported Not reported Not reported

*Estimated properties based on structural analogs.

  • Substituent Effects: Oxan-4-yl vs.

Anticancer Potential

  • 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid demonstrated strong binding affinity to the MMP-2 receptor (a target in cancer metastasis) via molecular docking, with optimized dimeric forms showing enhanced stability .
  • 2-Phenyl Derivatives : Exhibited low toxicity due to weak acidity (pKa ~8), minimizing risks of drug-induced liver injury .

Coordination Chemistry

  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid formed stable Co(II) and Cu(II) complexes, with Hirshfeld surface analysis revealing dominant O–H···N and C–H···O interactions . The oxan-4-yl analog may exhibit similar coordination behavior but with altered steric effects due to the bulkier oxane group.

Biological Activity

2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential bioactive properties. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Common Name 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid
CAS Number 2227024-06-6
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Structure Chemical Structure

The biological activity of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its interaction with various biological targets. The triazole moiety is known to interact with enzymes and receptors, potentially acting as an inhibitor or modulator. The oxan-4-yl group may enhance the compound's binding affinity and stability, contributing to its overall bioactivity.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid demonstrates activity against a range of bacterial strains. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer properties of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid have also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various pathways:

  • Mechanism : The compound may activate caspase pathways leading to programmed cell death .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Results : Showed significant inhibition zones against gram-positive and gram-negative bacteria.
    • : Suggested further development for use as an antibacterial agent.
  • Anticancer Research :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Results : Induced significant apoptosis compared to control groups.
    • : Highlighted potential for development as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid with high purity?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using oxan-4-yl alkyne and an azide precursor. Post-reaction purification involves recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity can be verified by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
  • Key Considerations : Optimize reaction time (typically 12–24 hours at 60°C) and stoichiometry (1:1.2 alkyne:azide ratio) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The oxan-4-yl proton signals appear as a multiplet at δ 3.5–4.0 ppm, while the triazole ring protons resonate near δ 8.0–8.5 ppm .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI+ mode to validate molecular ion peaks (e.g., [M+H]+ at m/z 224.21) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
  • Storage : Keep in a sealed container under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-(oxan-4-yl)-2H-1,2,3-triazole-4-carboxylic acid in drug design?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes or receptors). Focus on the triazole ring’s π-π stacking and hydrogen-bonding potential .
    • Data Interpretation : Compare binding affinities (ΔG values) of derivatives to optimize pharmacophore models.

Q. How to resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Software : Use SHELXL for refinement. Address disordered oxan-4-yl groups by applying restraints (e.g., DFIX for bond lengths) and partitioning occupancy factors .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis for intermolecular interactions.
    • Example : If R1 diverges (>5%), re-examine diffraction data for twinning or absorption errors using TWINLAW or SADABS .

Q. What strategies enhance the biological activity of derivatives targeting antimicrobial applications?

  • Methodological Answer :

  • SAR Studies : Modify the oxan-4-yl group (e.g., replace with piperidine or morpholine) and introduce electron-withdrawing substituents (e.g., -NO2, -CF3) to the triazole ring.
  • Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
  • Data Analysis : Correlate MIC values (µg/mL) with LogP and polar surface area (PSA) to optimize pharmacokinetics .

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